O-benzyl-L-serine

Descripción general

Descripción

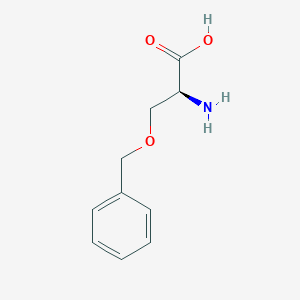

O-BENZIL-l-SERINA, también conocido como ácido (S)-2-amino-3-benciloxipropiónico, es un derivado del aminoácido serina. Se caracteriza por la presencia de un grupo bencilo unido al átomo de oxígeno de la molécula de serina. Este compuesto tiene una fórmula molecular de C10H13NO3 y un peso molecular de 195.22 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: O-BENZIL-l-SERINA se puede sintetizar a través de varios métodos. Un enfoque común implica la resolución de N-formil-O-bencil-DL-serina utilizando solubilización selectiva. Este método proporciona una ruta más conveniente y rentable para obtener O-BENZIL-l-SERINA .

Métodos de producción industrial: En entornos industriales, la producción de O-BENZIL-l-SERINA a menudo implica el uso de síntesis de péptidos en fase de solución. El compuesto generalmente se obtiene en alta pureza (≥99.0%) y está disponible en forma de polvo .

Análisis De Reacciones Químicas

Tipos de reacciones: O-BENZIL-l-SERINA experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden convertir O-BENZIL-l-SERINA en sus formas reducidas.

Sustitución: El grupo bencilo se puede sustituir con otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de boro y sodio.

Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos o nucleófilos en condiciones ácidas o básicas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la sustitución puede dar como resultado varios derivados de serina sustituidos .

Aplicaciones Científicas De Investigación

O-BENZIL-l-SERINA tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de O-BENZIL-l-SERINA implica su interacción con objetivos moleculares y vías específicas. Se sabe que inhibe los transportadores de alanina serina cisteína (ASCT), que desempeñan un papel en la regulación de la concentración sináptica de D-serina. Esta inhibición afecta la activación de los receptores de N-metil-D-aspartato (NMDAR) e influye en la plasticidad sináptica y la neurotransmisión .

Compuestos similares:

O-Bencil-D-serina: Similar en estructura pero difiere en la estereoquímica de la porción de serina.

N-(terc-butoxicarbonil)-O-bencil-L-serina: Contiene un grupo protector terc-butoxicarbonil adicional.

Hidrocloruro de éster bencílico de L-serina: Un derivado éster bencílico de serina.

Singularidad: O-BENZIL-l-SERINA es único debido a su estereoquímica específica y la presencia del grupo bencilo, que confiere propiedades químicas y biológicas distintas. Su capacidad para inhibir ASCT e influir en la actividad de NMDAR lo distingue de otros derivados de serina .

Comparación Con Compuestos Similares

O-Benzyl-D-serine: Similar in structure but differs in the stereochemistry of the serine moiety.

N-(tert-Butoxycarbonyl)-O-benzyl-L-serine: Contains an additional tert-butoxycarbonyl protecting group.

L-Serine benzyl ester hydrochloride: A benzyl ester derivative of serine.

Uniqueness: O-BENZYL-l-SERINE is unique due to its specific stereochemistry and the presence of the benzyl group, which imparts distinct chemical and biological properties. Its ability to inhibit ASCT and influence NMDAR activity sets it apart from other serine derivatives .

Actividad Biológica

O-benzyl-L-serine, a derivative of the amino acid serine, has garnered attention in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its interactions with specific transporters, its role in peptide synthesis, and relevant case studies that illustrate its applications.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group attached to the hydroxyl group of serine. Its chemical formula is with a molecular weight of approximately 197.22 g/mol. The compound's structure allows it to participate in various biochemical processes, particularly as a substrate for amino acid transporters.

1. Transporter Interactions

This compound has been studied for its interaction with the sodium-coupled neutral amino acid transporter SNAT2 (SLC38A2). Research indicates that it can inhibit SNAT2-mediated uptake of other amino acids, such as glycine. The structure-activity relationship (SAR) studies suggest that modifications at the N-terminus and the ability to form hydrogen bonds are crucial for binding affinity to SNAT2 .

2. Peptide Synthesis

The compound serves as a valuable starting material in peptide synthesis. It can be utilized in various synthetic pathways to create peptides with specific biological functions. The enzymatic resolution of O-benzyl-DL-serine has been documented, demonstrating its utility in producing optically active forms necessary for pharmaceutical applications .

Case Study 1: Inhibition of SNAT2

A study conducted on PC-3 cells (prostate cancer cell line) demonstrated that this compound significantly inhibited SNAT2-mediated uptake of radiolabeled glycine. The results showed that the compound could effectively compete with natural substrates, indicating its potential role as a therapeutic agent targeting nutrient transport in cancer cells .

Case Study 2: Peptide Formation

In another investigation, this compound was incorporated into peptide sequences to assess its impact on biological activity. The resulting peptides exhibited enhanced stability and bioactivity compared to their non-benzylated counterparts, suggesting that the benzyl modification could improve pharmacokinetic properties .

Research Findings

Propiedades

IUPAC Name |

(2S)-2-amino-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGQXGPQOGUGIX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30916-68-8 | |

| Record name | L-Serine, O-(phenylmethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30916-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20884107 | |

| Record name | L-Serine, O-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4726-96-9 | |

| Record name | O-Benzyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4726-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Serine, O-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Serine, O-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-benzyl-L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of O-benzyl-L-serine?

A1: While the provided abstracts do not explicitly state the molecular formula and weight, these can be derived from its structure:

Q2: Is there spectroscopic data available for this compound?

A2: Yes, several studies utilize spectroscopic techniques to characterize this compound and its polymers.

- Infrared Spectroscopy: Used to analyze the molecular structure and conformation of poly-O-benzyl-L-serine, particularly its β-structure. [, ]

- Circular Dichroism (CD): Employed to study the conformation of peptides containing this compound. []

- 13C Nuclear Magnetic Resonance (13C-NMR): Applied to investigate the conformation of peptides incorporating this compound. []

Q3: What is known about the material properties of poly-O-benzyl-L-serine?

A3: Research indicates that poly-O-benzyl-L-serine exhibits interesting material properties:

- Crystalline Structure: Similar to silk sericin, showing both random coil and anti-parallel β-sheet structures depending on preparation methods. [, , ]

- Thermal Properties: Displays thermal behavior comparable to silk sericin. []

- Film Formation: Can be processed into films with varying thicknesses through techniques like vapor deposition. []

Q4: How is this compound typically synthesized?

A4: Several synthetic routes have been explored:

- Enzymatic Resolution: Resolution of N-acetyl-O-benzyl-DL-serine using Takadiastase. []

- Resolution without Resolving Agents: Separation of enantiomers from the Wunsch–Furst resolution mixture using selective solubilization. []

- Cesium Salt Method: Preparation from N-tert-butyloxycarbonyl-amino acid followed by deprotection. []

Q5: What are the main applications of this compound?

A5: this compound serves as a versatile building block in various research areas:

- Peptide Synthesis: Commonly used as a protected form of serine in peptide synthesis, as demonstrated in the creation of actinomycin analogs, secretin fragments, and apolipoprotein C-I. [, , ]

- Model Compound: Serves as a model for silk sericin due to similarities in structure and properties. [, ]

- Polymer Synthesis: Polymerized to create poly(α-hydroxy acids) with potential applications in drug delivery and tissue engineering due to their degradability, water solubility, and cell compatibility. []

- Synthesis of Biologically Active Compounds: Utilized in the preparation of uridine derivatives as UDP-glucuronosyltransferase inhibitors. []

Q6: Can this compound be used to synthesize polymers other than poly(α-hydroxy acids)?

A6: Yes, this compound can be polymerized to form other polymers:

- Poly-O-benzyl-L-serine: Synthesized and investigated for its conformational properties in solution. [, , , , ]

- Copolymers: Used in the synthesis of copolymers with other amino acids, such as γ-benzyl-L-glutamate, to study their conformational behavior. [, ]

Q7: Are there any examples of this compound being used in the development of therapeutic agents?

A7: Yes, research highlights its potential in this field:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.